molecular formula C8H13F2NO2 B1490093 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098122-19-9

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B1490093
CAS No.: 2098122-19-9
M. Wt: 193.19 g/mol
InChI Key: LOCVWVBARCCUDF-UHFFFAOYSA-N
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Description

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid is a chemical compound with the CAS Number 2098122-19-9 and a molecular weight of 193.19 g/mol. Its molecular formula is C 8 H 13 F 2 NO 2 . Compounds featuring the difluoromethyl group incorporated into nitrogen-containing heterocycles, such as the pyrrolidine ring in this molecule, are of significant interest in medicinal chemistry . The difluoromethyl group can influence the molecule's electronic properties, metabolic stability, and lipophilicity, which are critical parameters in drug design . While the specific biological pathway for this compound is not fully detailed in the available literature, related pyrrolidine derivatives have been identified as potent and selective inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), a established target for type 2 diabetes treatments . This suggests potential research applications in developing new therapeutic agents. Furthermore, the propanoic acid moiety can serve as a versatile handle for further chemical modification, making this compound a valuable building block for constructing more complex molecules for biological evaluation . This product is intended for research and development use only and must be handled by qualified professionals. It is not for diagnostic or therapeutic uses, or for human consumption .

Properties

IUPAC Name

3-[3-(difluoromethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(5-6)4-2-7(12)13/h6,8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCVWVBARCCUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS No: 2098122-19-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H13_{13}F2_2NO, with a molecular weight of 193.19 g/mol. The presence of the difluoromethyl group is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts.

Research indicates that this compound may exert its effects through modulation of the phosphoinositide 3-kinase (PI3K) signaling pathway. Studies have shown that compounds with similar structures can inhibit Class I PI3K enzymes, particularly the α and δ isoforms, which are implicated in various cancers and inflammatory diseases .

Table 1: Summary of Biological Activities

Biological Activity Mechanism References
Anti-tumor activityInhibition of Class I PI3K enzymes ,
Modulation of inflammatory responseInteraction with immune cell signaling pathways
Potential use in metabolic disordersRegulation of metabolic pathways

Case Studies and Research Findings

  • Anti-Cancer Properties : A study demonstrated that similar compounds showed significant anti-tumor effects by inhibiting PI3K-mediated signaling pathways, leading to reduced cell proliferation in various cancer cell lines . The inhibition of PI3K is particularly relevant in cancers such as Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL), where aberrant signaling contributes to tumorigenesis.
  • Inflammation and Immune Response : Another research highlighted the role of PI3K inhibitors in modulating immune responses. Compounds that inhibit this pathway can reduce inflammation in conditions such as rheumatoid arthritis and inflammatory bowel disease . The selective inhibition may provide therapeutic benefits without broad immunosuppression.

Therapeutic Implications

The potential applications of this compound extend beyond oncology. Its ability to modulate key signaling pathways suggests it could be beneficial in treating:

  • Inflammatory Diseases : By inhibiting pro-inflammatory pathways, it may alleviate symptoms associated with chronic inflammatory conditions.
  • Metabolic Disorders : Given its influence on metabolic pathways, further exploration into its role in diabetes or obesity-related conditions could be warranted .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid Not available C$8$H${13}$F$2$NO$2$ ~193.2* 3-difluoromethyl-pyrrolidine, propanoic acid N/A Inferred
3-(Pyrrolidin-1-yl)propanoic acid 76234-38-3 C$7$H${13}$NO$_2$ 143.18 Pyrrolidine, propanoic acid Not reported
2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid 2089722-81-4 C$8$H${14}$FNO$_2$ 175.2 3-fluoromethyl-pyrrolidine, propanoic acid ≥95%
3-[4-(Difluoromethyl)-6-oxo-...]propanoic acid 1018164-10-7 C${13}$H${15}$F$3$N$2$O$_2$ 288.27 Difluoromethyl-pyrazolo-pyridine, propanoic acid 95%

*Calculated based on molecular formula.

Key Observations :

Fluorination Effects: The difluoromethyl group in the target compound introduces greater electronegativity and steric bulk compared to non-fluorinated analogs like 3-(pyrrolidin-1-yl)propanoic acid. This likely increases metabolic stability and alters solubility (e.g., logP) .

Comparison with Fluoromethyl Analogs: 2-(3-(Fluoromethyl)pyrrolidin-1-yl)propanoic acid (CAS 2089722-81-4) has a single fluorine atom, which may reduce steric hindrance and lipophilicity compared to the difluoromethyl variant .

Heterocyclic Core Differences : Compounds like 1018164-10-7 () incorporate a pyrazolo-pyridine core instead of pyrrolidine, demonstrating how structural variations influence molecular weight and functional complexity .

Key Observations :

Synthetic Complexity : Fluorinated pyrrolidine derivatives often require specialized reagents (e.g., fluoromethylation agents) and controlled conditions, as seen in and .

Safety Considerations: Analogous compounds like 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (CAS 5724-76-5) exhibit irritant properties, suggesting that fluorinated variants may require similar handling precautions (e.g., PPE, fume hoods) .

Preparation Methods

General Synthetic Strategy Overview

The preparation of 3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves:

This multi-step synthesis requires careful control of reaction conditions to maintain the integrity of the difluoromethyl group, which is sensitive to harsh conditions, and to achieve high regio- and chemoselectivity.

Preparation of the Pyrrolidine Core with Difluoromethyl Substitution

While direct literature on this compound is limited, related fluorinated pyrrolidine derivatives provide insight into viable synthetic approaches:

  • Difluoromethylation Methods: The difluoromethyl group can be introduced via nucleophilic or electrophilic difluoromethylation reagents, avoiding hazardous hydrogen fluoride-based reagents due to toxicity and corrosiveness.

  • Catalytic Cyclization and Substitution: For example, substitution/hydrolysis and condensation/cyclization reactions have been employed in synthesizing difluoromethyl-substituted heterocycles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, using potassium iodide as a catalyst and methylhydrazine in aqueous solution under controlled low temperatures to achieve high yield and purity.

  • Key Reaction Conditions:

    • Use of organic solvents under nitrogen atmosphere.
    • Low temperature control (-30 to -20 °C) during reagent addition.
    • Acidification and recrystallization from aqueous alcohol mixtures to purify the product.

These methods suggest that a similar approach could be adapted for the difluoromethyl pyrrolidine intermediate, ensuring the difluoromethyl group is introduced efficiently and the pyrrolidine ring is preserved.

Formation of the Propanoic Acid Moiety

The propanoic acid group in this compound can be introduced or formed by:

  • Carboxylation of Pyrrolidine Derivatives: Direct carboxylation of a pyrrolidinyl intermediate bearing the difluoromethyl group, often under mild basic or acidic conditions, to install the propanoic acid functionality.

  • Acylation Techniques: Acylation of the pyrrolidine nitrogen or ring carbons with appropriate acyl chlorides or anhydrides followed by hydrolysis can yield the propanoic acid side chain.

  • Hydrolysis of Esters: Ester intermediates can be hydrolyzed under basic or acidic conditions to yield the free acid. For example, sodium hydroxide in aqueous ethanol at room temperature can convert esters to carboxylic acids with high efficiency.

Representative Preparation Procedure (Hypothetical Adaptation)

Based on analogous compounds and methods:

Step Reaction Type Reagents and Conditions Outcome
1 Difluoromethylation of Pyrrolidine Use of difluoroacetyl halide with base (e.g., triethylamine), low temperature (-30 °C), organic solvent (e.g., dichloromethane) Formation of difluoromethyl-substituted pyrrolidine intermediate
2 Cyclization/Condensation Addition of methylhydrazine aqueous solution, potassium iodide catalyst, low temperature, followed by heating and acidification Formation of difluoromethyl pyrrolidine ring system
3 Introduction of Propanoic Acid Carboxylation or acylation with acrylic acid derivatives or acyl chlorides, followed by hydrolysis Formation of this compound
4 Purification Recrystallization from aqueous ethanol or similar solvent High purity product with yield >70%

Data Table: Stock Solution Preparation of 3-(Pyrrolidin-1-yl)propanoic Acid (Related Compound)

Amount of Compound Concentration Volume of Solvent (mL)
1 mg 1 mM 6.9842
5 mg 1 mM 34.9211
10 mg 1 mM 69.8422
1 mg 5 mM 1.3968
5 mg 5 mM 6.9842
10 mg 5 mM 13.9684
1 mg 10 mM 0.6984
5 mg 10 mM 3.4921
10 mg 10 mM 6.9842

Note: This table from GlpBio illustrates preparation of stock solutions for a closely related pyrrolidinyl propanoic acid, useful for formulation and further reaction steps.

Research Findings and Industrial Considerations

  • Yield and Purity: Methods employing potassium iodide catalysis and controlled temperature conditions have demonstrated yields around 75% with high purity (>99% by HPLC) for difluoromethyl-substituted heterocycles, suggesting similar efficiency can be expected for the pyrrolidine derivative.

  • Safety and Scalability: Avoidance of corrosive hydrogen fluoride reagents in favor of milder difluoromethylation agents enhances safety and industrial scalability.

  • Solvent Selection: Recrystallization solvents such as methanol, ethanol, or isopropanol mixed with water (35-65%) optimize product crystallization and purity.

  • Formulation: The compound can be dissolved in DMSO and further diluted with PEG300, Tween 80, or corn oil for in vivo applications, requiring careful stepwise solvent addition to maintain solution clarity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(3-(difluoromethyl)pyrrolidin-1-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step processes:

Pyrrolidine Ring Formation : Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .

Difluoromethylation : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce the difluoromethyl group .

Carboxylic Acid Activation : Coupling reactions (e.g., EDC/HOBt) to attach the propanoic acid moiety .

  • Key Considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) critically affect reaction efficiency. Purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and the difluoromethyl group (split signals due to ¹⁹F coupling) .
  • ¹³C NMR : The carbonyl carbon (δ ~170 ppm) and quaternary carbons adjacent to fluorine (δ 110–120 ppm) are diagnostic .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ ions, with fragmentation patterns confirming the pyrrolidine-propanoic acid backbone .
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-F (~1100 cm⁻¹) bonds .

Q. How can researchers screen the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with known interactions with pyrrolidine derivatives (e.g., kinases, proteases) .
  • Assay Design :
  • Use fluorogenic substrates (e.g., AMC-tagged peptides for proteases) to measure inhibition kinetics.
  • Include controls with non-fluorinated analogs to assess the difluoromethyl group’s impact on IC₅₀ values .
  • Data Interpretation : Compare dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How do structural variations (e.g., difluoromethyl vs. trifluoromethyl substituents) affect the compound’s binding affinity and metabolic stability?

  • Methodological Answer :

  • Comparative SAR Studies :
  • Replace the difluoromethyl group with trifluoromethyl (as in ) or non-fluorinated analogs.
  • Assess lipophilicity (logP) via HPLC and correlate with membrane permeability (Caco-2 assays) .
  • Metabolic Stability :
  • Conduct microsomal stability assays (human liver microsomes) to compare oxidative degradation rates. The difluoromethyl group may reduce CYP450-mediated metabolism compared to non-fluorinated analogs .

Q. What computational approaches are recommended to model the compound’s 3D conformation and predict target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate pyrrolidine ring puckering and its effect on the carboxylic acid’s orientation .
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like GPCRs or ion channels. Validate with mutagenesis data .
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces to identify fluorine’s role in hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Assay Validation :
  • Compare results from cell-free (e.g., fluorescence-based) vs. cell-based (e.g., luciferase reporter) assays.
  • Control for off-target effects using siRNA knockdown or competitive inhibitors .
  • Data Triangulation : Cross-reference with structural analogs (e.g., azepane derivatives in ) to identify assay-specific artifacts .

Q. What strategies are effective for assessing the compound’s enantiomeric purity and isolating active stereoisomers?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Monitor elution times against racemic standards .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-calculated spectra .
  • Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) for X-ray structure determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid
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3-(3-(Difluoromethyl)pyrrolidin-1-yl)propanoic acid

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